molecular formula C17H24N2O2 B2694871 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide CAS No. 954706-28-6

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide

Cat. No.: B2694871
CAS No.: 954706-28-6
M. Wt: 288.391
InChI Key: MCPWQVZNUMCFRL-UHFFFAOYSA-N
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Description

“N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pentanamide group and a p-tolyl group, which is a toluene group substituted at the para position .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a pentanamide group, and a p-tolyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antiviral Activity and Pharmacokinetics

Compounds similar to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide have been studied for their antiviral properties, particularly against human rhinovirus (HRV). An irreversible inhibitor of HRV 3C protease demonstrated potent antiviral activity across all HRV serotypes tested and related picornaviruses. This compound was found to be safe and well-tolerated in human volunteers, highlighting its potential as an orally bioavailable antiviral agent (Patick et al., 2005).

Organic Synthesis and Chemical Transformations

Research on structurally related compounds has explored their formation through the Beckmann rearrangement and their subsequent conversion to various derivatives. These studies underscore the potential of such compounds in organic synthesis, providing pathways to diverse chemical entities with possible applications in drug development and materials science (Savel'ev et al., 2016).

Fungal Metabolites with Biological Activity

The isolation and synthesis of compounds with structural similarities to this compound from fungi, demonstrating anti-juvenile-hormone and insecticidal activity, highlight the potential of such compounds in agrochemical research and pest management strategies (Cantín et al., 1999).

Antifungal and Antimicrobial Applications

The synthesis and structural analysis of compounds related to this compound have revealed their potential in combating fungal and bacterial infections. Preliminary bioassays indicate good antifungal activity against several pathogens, suggesting possible applications in the development of new antimicrobial agents (Si, 2009).

Future Directions

The future directions for “N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide” could involve further studies on its potential biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could be a starting point for the development of new drugs with improved properties.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-4-5-16(20)18-11-14-10-17(21)19(12-14)15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPWQVZNUMCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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